2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile -

2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile

Catalog Number: EVT-4242340
CAS Number:
Molecular Formula: C20H11N3O4S
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one

Compound Description: This compound is a novel azo-dye ligand featuring a 1,3-benzothiazole unit and an azo (-N=N-) group. It acts as an O,N-donor site, forming complexes with Cu(II), Co(II), and Ni(II) ions. These metal complexes demonstrated enhanced antibacterial activity compared to the free ligand, showing promising potential as biological agents. []

Relevance: This compound shares the 1,3-benzothiazole moiety with the target compound, 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile. Both compounds highlight the potential of incorporating benzothiazole within larger structures for exploring biological activities. []

3-Furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives

Compound Description: This series of compounds includes (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile and various 2-(4-thiophen-2-yl-thiazol-2-yl)-acrylonitriles. These derivatives exhibit varying degrees of anticancer activity, with some showing sensitivity to breast cancer cell lines MDA-MB-468 and T-47D. []

Relevance: These derivatives are structurally similar to 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile by incorporating both furan and acrylonitrile functionalities. The variation of substituents on the thiazole ring in these derivatives highlights the impact of structural modifications on biological activity, relevant for exploring the structure-activity relationship of the target compound. []

N-Benzothiazol-2-yl benzamide derivatives

Compound Description: These novel compounds incorporate a benzamide scaffold linked to a benzothiazole unit. They were designed as potential allosteric activators of human glucokinase, an enzyme involved in glucose metabolism and a potential therapeutic target for type 2 diabetes. []

Relevance: Similar to 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile, these derivatives feature the 1,3-benzothiazole moiety. Their design emphasizes the potential of benzothiazole as a building block for developing biologically active compounds with varied targets, like glucokinase activation in this case. []

4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)

Compound Description: JZL184 is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). JZL184 increases 2-AG levels in the brain, leading to enhanced retrograde endocannabinoid signaling. It has shown potential in attenuating neuropathic pain and acute lung injury in mice, but repeated high-dose administration can lead to dependence and CB1 receptor downregulation. [, , , , , , , , , ]

Relevance: While not directly structurally similar to 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile, JZL184 represents a well-characterized example of a compound targeting a specific enzyme involved in endocannabinoid metabolism. This approach of manipulating endocannabinoid levels through enzyme inhibition could be relevant for investigating the therapeutic potential of the target compound, particularly if it interacts with the endocannabinoid system. [, , , , , , , , , ]

2-Mercapto benzothiazole derivatives

Compound Description: This paper describes the synthesis of a series of derivatives from 2-mercapto benzothiazole, including hydrazino benzothiazoles, oxazolines, thiadiazoles, and oxadiazoles. These compounds were evaluated for their biological activity against bacterial strains like Proteus vulgaris and Staphylococcus aureus. []

Relevance: The core structure of 2-mercapto benzothiazole is present in 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile. The diverse array of derivatives synthesized in this study showcases the versatility of 2-mercapto benzothiazole as a starting point for generating a library of compounds with potential biological activity, further emphasizing the potential of the target compound for medicinal applications. []

6-Hydroxy-4 methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile

Compound Description: This compound is a novel azo ligand derived from a pyridone moiety and containing a 1,3-benzothiazole unit. It forms complexes with various metal ions, including Cu(II), Co(II), Ni(II), Zn(II), and Cd(II). The ligand and its metal complexes exhibit significant DPPH radical scavenging activity and show moderate to good anticancer activity against specific cancer cell lines. []

Relevance: This compound shares the 1,3-benzothiazole unit with the target compound, 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile. It further highlights the relevance of incorporating benzothiazole within complex structures and exploring their diverse biological activities, including antioxidant and anticancer properties. []

2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoic acid (PT1)

Compound Description: PT1 is a novel small molecule compound that specifically activates 5′-adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. PT1 induces autophagy and protects cardiomyocytes from ischemia/reperfusion (I/R)-induced damage in vitro and in vivo. []

Relevance: While not directly structurally similar to 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile, PT1 showcases the potential of small molecule compounds targeting specific signaling pathways, like AMPK activation, for therapeutic applications. This approach could be relevant for investigating the mechanism of action of the target compound and exploring its potential in treating conditions related to AMPK signaling, such as cardiovascular diseases. []

Amide derivatives of 5-amino-4-hydroxy-8-(1H-indol-5-yl)octan 2,7-substituted

Compound Description: These compounds are amide derivatives characterized by an octan backbone with various substituents, including an indole moiety. They are designed as renin inhibitors for the potential treatment of hypertension. []

Relevance: While not directly structurally similar to 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile, these derivatives highlight the exploration of complex chemical structures for targeted therapeutic applications, like renin inhibition in this case. This approach of designing compounds with specific pharmacological targets could be valuable in investigating the therapeutic potential of the target compound and its potential applications. []

2-[4-(Diphenylmethyl)-1-piperazinyl]-5-(trans-4,6-dimethyl-1,3,2-dioxaphosphorinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate P-oxide (PAK-104P)

Compound Description: PAK-104P is a multidrug resistance-reversing agent that effectively reverses the resistance to various anticancer drugs, including vincristine, 7-ethyl-10-hydroxy-camptothecin, and cisplatin, in cells overexpressing the canalicular multispecific organic anion transporter (cMOAT/MRP2). []

Relevance: Although not structurally similar to 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile, PAK-104P is a significant example of a compound addressing multidrug resistance, a crucial challenge in cancer therapy. This highlights the need to investigate the potential of the target compound for overcoming drug resistance mechanisms, particularly if it exhibits anticancer activity. []

5-(4-(Benzyloxy)-3-chlorobenzylidene)dihydro-2-thioxopyrimidine-4,6(1H,5H)-dione (MDG 548)

Compound Description: MDG 548 is a novel PPARγ scaffold identified through integrated virtual screening. It displays high affinity competitive binding to the PPARγ-LBD and demonstrates agonism of PPARγ, showcasing potential for further development as a therapeutic agent for conditions like type 2 diabetes. []

Relevance: This compound, although structurally distinct from 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile, exemplifies the use of integrated virtual screening approaches for identifying novel bioactive scaffolds. This technique could be employed for identifying potential targets and mechanisms of action of the target compound, accelerating its development as a potential therapeutic agent. []

3-((4-Bromophenoxy)methyl)-N-(4-nitro-1H-pyrazol-1-yl)benzamide (MDG 559)

Compound Description: Similar to MDG 548, MDG 559 is another novel PPARγ scaffold identified through integrated virtual screening. It exhibits high affinity binding to PPARγ-LBD and acts as a PPARγ agonist, suggesting its potential for further development as a therapeutic agent for metabolic disorders. []

Relevance: Although structurally distinct from 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile, MDG 559 highlights the success of integrated virtual screening in identifying novel bioactive scaffolds for specific targets like PPARγ. This approach could be employed to identify potential therapeutic applications and optimize the structure of the target compound for enhanced activity and selectivity. []

Ethyl 2-[3-hydroxy-5-(5-methyl-2-furyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (MDG 582)

Compound Description: MDG 582 is yet another novel PPARγ scaffold identified through integrated virtual screening. It demonstrates high affinity competitive binding to the PPARγ-LBD and acts as a PPARγ agonist, suggesting its potential as a therapeutic agent for conditions like type 2 diabetes and metabolic syndrome. []

Relevance: While structurally distinct from 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile, MDG 582 reinforces the efficacy of integrated virtual screening in identifying novel bioactive scaffolds for specific targets like PPARγ. This approach could be applied to investigate the therapeutic potential of the target compound, predict its potential targets, and optimize its structure for enhanced activity and selectivity. []

2-(4-Hydroxy-3-methoxy-5-nitrophenyl)-3-phenylthiazolidine-4-one (1b)

Compound Description: This thiazolidin-4-one derivative is synthesized through the reaction of a Schiff base derived from aniline with thioglycolic acid. It exhibits activity against the KB cancer cell line with an IC50 of 21.33 μg/mL. []

Relevance: This compound, although structurally distinct from 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile, showcases the potential of thiazolidin-4-one derivatives for anticancer activity. This finding could inspire the exploration of incorporating the thiazolidin-4-one moiety into the target compound or its derivatives to investigate potential synergistic or enhanced anticancer properties. []

4-(4-Hydroxy-3-methoxy-5-nitrophenyl)-4,5-dihydronaphtho[2,1-d][1,3]thiazepine-1(2H)-one (4b)

Compound Description: This thiazepine derivative is synthesized by reacting a Schiff base derived from 2-naphthylamine with thioglycolic acid. It exhibits activity against Staphylococcus aureus bacteria with an IC50 of 64.00 μg/mL and the KB cancer cell line with an IC50 of 11.52 μg/mL. []

Relevance: This compound, while structurally distinct from 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile, demonstrates the potential of thiazepine derivatives for both antibacterial and anticancer activity. This finding could inspire the investigation of incorporating the thiazepine moiety into the target compound or its derivatives to explore potential synergistic effects or enhanced biological activity. []

(2E)-3-(4-Hydroxy-3-methoxy-5-nitrophenyl)-N'-[(1E)-phenylmethylene]acrylohydrazide

Compound Description: This acrylohydrazide derivative, designed through molecular hybridization, exhibits moderate antileishmanial activity with an IC50 of 6.27 µM against Leishmania donovani amastigotes. Notably, it shows excellent selectivity, lacking cytotoxicity against mammalian L-6 cells. []

Relevance: While not directly structurally similar to 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile, this acrylohydrazide derivative highlights the potential of designing compounds for antiparasitic activity with minimal cytotoxicity. This approach of molecular hybridization and focus on selectivity could be relevant for optimizing the structure of the target compound and investigating its potential for treating parasitic infections. []

Relevance: While not directly structurally similar to 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile, this cinnamohydrazide derivative exemplifies the potential for developing antiparasitic compounds. This finding could inspire the investigation of the target compound for antiparasitic activity and the exploration of structural modifications to enhance potency and selectivity. []

3-4-[2-Hydroxy-5-(4-hydroxy-3-2-[2-(aryl)-4-oxo-1,3-thiazolan-3-yl]-6-phenyl-4-pyrimidinylbenzyl)phenyl]-6-phenyl-2-pyrimidinyl-2-(aryl)-1,3-thiazolan-4-ones

Compound Description: This series of bis-pyrimidines linked with thiazolidin-4-one moieties exhibit potent antibacterial activity against a panel of bacterial strains, surpassing the activity of streptomycin in some cases. The presence of specific aryl substituents at the 2-position of the thiazolidin-4-one ring significantly contributes to their potent inhibitory activity. []

Relevance: Although structurally distinct from 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile, these bis-pyrimidines demonstrate the potential of combining heterocyclic moieties like pyrimidines and thiazolidin-4-ones for achieving potent antibacterial activity. This finding could inspire the investigation of incorporating these moieties into the target compound or its derivatives to explore potential synergistic or enhanced antibacterial properties. []

2-Cyano-3-(4-substituted)-N-(quinolin-3-yl)acrylamide derivatives

Compound Description: This series of quinoline derivatives exhibit promising anti-breast cancer activity against the MCF7 cell line. The activity varies depending on the substituents on the acrylamide moiety, with some derivatives surpassing the activity of the reference drug doxorubicin. []

Relevance: While structurally distinct from 2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile, these quinoline acrylamide derivatives highlight the potential of exploring various heterocyclic structures, like quinolines, for developing anticancer agents. This finding could inspire the investigation of the target compound for anticancer activity and the exploration of structural modifications to enhance potency and selectivity against specific cancer cell lines. []

Properties

Product Name

2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enenitrile

Molecular Formula

C20H11N3O4S

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C20H11N3O4S/c21-11-14(20-22-15-6-1-2-7-18(15)28-20)19(24)17-9-8-16(27-17)12-4-3-5-13(10-12)23(25)26/h1-10,24H/b19-14-

InChI Key

ZWMNOZAEWUPYGZ-RGEXLXHISA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])O)C#N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])O)C#N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])\O)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.